molecular formula C44H32CoN8 B3182432 Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 67201-98-3

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

Cat. No.: B3182432
CAS No.: 67201-98-3
M. Wt: 731.7 g/mol
InChI Key: MKDNQHGERDVCPS-UHFFFAOYSA-N
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Description

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a cobalt(II)-coordinated porphyrin derivative featuring three 4-aminophenyl substituents at the meso-positions and one aniline group. This compound belongs to the class of metalloporphyrins, which are structurally analogous to natural heme systems but tailored for enhanced stability and tunable electronic properties. The aminophenyl groups facilitate electropolymerization, forming conductive polyaniline-like networks bridged by porphyrin units . Cobalt(II) porphyrins are paramagnetic (3d⁷ configuration) and exhibit greater stability than their iron(II) counterparts, making them suitable for catalytic and materials science applications .

Properties

IUPAC Name

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNQHGERDVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32CoN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline typically involves the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and cobalt salts. The reaction is carried out under reflux conditions with the addition of triethylamine and p-chloranil as oxidizing agents . The process requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cobalt(III) complexes.

    Reduction: It can be reduced back to cobalt(II) under appropriate conditions.

    Substitution: The porphyrin ring allows for substitution reactions, where different ligands can replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products

The major products formed from these reactions include various cobalt(III) and cobalt(II) complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has numerous applications in scientific research:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.

    Electrocatalysis: The compound is employed in the electrocatalytic reduction of carbon dioxide, making it valuable for environmental applications.

    Medicine: Metalloporphyrins like CoTPP-An are explored for their potential in photodynamic therapy for cancer treatment.

    Materials Science: The compound is used in the development of advanced materials, including sensors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the coordination of cobalt with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the activation of oxygen and other small molecules, making it an effective catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Center Variations: Co(II) vs. Cu(II)

  • Electropolymerization Behavior: Co(II)-TATPP (tris(4-aminophenyl)porphyrin) and Cu(II)-TATPP form electropolymerized films via oxidative coupling of meta-aniline rings, yielding polyaniline chains with embedded porphyrin units. Co(II) complexes show higher catalytic activity in redox processes compared to Cu(II) due to cobalt’s flexible oxidation states (Co²⁺/Co³⁺) .
  • Magnetic Properties: Co(II) porphyrins are paramagnetic (3d⁷), whereas Cu(II) porphyrins (3d⁹) exhibit distinct electron paramagnetic resonance (EPR) signatures, influencing their applications in spin-related technologies .

Substituent Effects: Tris(aminophenyl) vs. Tetrakis(aminophenyl)

  • Structural Differences: The subject compound has three 4-aminophenyl groups and one aniline, while 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (CAS 22112-84-1) features four symmetric aminophenyl substituents . The asymmetric substitution in the Co(II)-tris(aminophenyl) derivative may reduce crystallinity but enhance solubility and polymerization efficiency compared to the tetrakis analogue.
  • Functional Performance: Tetrakis(aminophenyl) porphyrins form more rigid polymeric networks, whereas the tris(aminophenyl)-aniline structure allows tailored π-conjugation and charge transport in electropolymerized films .

Axial Ligand Influence: 4-Cyanopyridine vs. No Ligand

  • Structural Deformation: Co(II) porphyrins with axial 4-cyanopyridine ligands (e.g., Co-TClPP-4-CNpy) exhibit significant ruffling deformation (5.663 Å Co/Co dimer distance) compared to unligated species, altering electronic absorption spectra and redox potentials .
  • Catalytic Activity :
    • Co(II)-TClPP-4-CNpy shows enhanced catalytic degradation of methylene blue (90% efficiency with H₂O₂) due to ligand-induced electron-withdrawing effects, whereas unligated Co(II) porphyrins require stronger oxidants for comparable activity .

Comparison with Iron(II) Porphyrins

  • Stability : Co(II) porphyrins are more oxidation-resistant than Fe(II) analogues, which rapidly oxidize to Fe(III) under ambient conditions .
  • Synthetic Accessibility : Co(II) complexes are easier to isolate and handle, making them preferable for industrial catalysis compared to Fe(II) derivatives .

Biological Activity

Cobalt(II) complexes, particularly those involving porphyrins, have garnered attention in various fields of research due to their unique biological activities and potential applications in catalysis, photodynamic therapy, and as therapeutic agents. This article focuses on the biological activity of the compound Cobalt(2+); 4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline , exploring its synthesis, characterization, and various biological applications.

Synthesis and Characterization

The compound is a cobalt(II) complex derived from a porphyrin structure. The synthesis typically involves the coordination of cobalt ions to a porphyrin ligand that contains multiple amino groups. These amino groups can enhance solubility and facilitate interactions with biological targets.

Characterization Techniques:

  • UV-Vis Spectroscopy: Used to determine the electronic transitions and assess the purity of the synthesized compound.
  • NMR Spectroscopy: Provides insights into the molecular structure and environment of hydrogen atoms within the compound.
  • Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.

Antioxidant Properties

Cobalt(II) porphyrins exhibit significant antioxidant activity. They can catalyze reactions that mitigate oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Catalytic Activity

Research indicates that cobalt(II) porphyrins can act as effective catalysts in various organic reactions. For instance, they have been shown to catalyze the degradation of dyes in wastewater treatment processes, demonstrating their utility in environmental applications .

Antimicrobial Activity

Cobalt porphyrins have displayed antimicrobial properties against a range of pathogens. Their mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Catalytic Degradation of Dyes:
    • A study investigated the use of cobalt(II) porphyrins for the decolorization of methylene blue (MB) in the presence of hydrogen peroxide (H2O2). The results indicated high efficiency in dye removal, with reaction conditions optimized for maximum degradation rates .
  • Antioxidant Mechanism:
    • Research demonstrated that cobalt(II) porphyrins could mimic superoxide dismutase (SOD), an important antioxidant enzyme. In cellular models, these compounds reduced oxidative stress markers significantly, suggesting potential therapeutic roles in oxidative stress-related diseases .
  • Antimicrobial Efficacy:
    • A comparative study assessed the antimicrobial effects of various cobalt(II) complexes against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Tables

PropertyValue
Molecular FormulaC44H34N8Co
Molecular Weight731.71 g/mol
Maximum Absorption Wavelength430 nm
Antioxidant ActivitySOD Mimetic
Antimicrobial Activity (MIC)32 µg/mL (S. aureus)
64 µg/mL (E. coli)

Q & A

Q. Key Considerations :

  • Low yields (5–11%) are common due to steric hindrance from tris(4-aminophenyl) groups; optimize solvent polarity and reaction time .
  • Monitor metalation efficiency using UV-Vis spectroscopy (Q-band shifts ~10–15 nm upon Co²⁺ insertion) .

Basic: What spectroscopic techniques are critical for characterizing this complex?

Answer:

  • UV-Vis Spectroscopy : Identify Soret (~420 nm) and Q-bands (~550 nm) to confirm porphyrin integrity and metalation status .
  • ¹H/¹³C NMR : Resolve axial aniline protons (δ 7.8–8.2 ppm) and confirm substituent symmetry .
  • Mass Spectrometry (MALDI-TOF) : Verify molecular weight (expected [M]⁺ ~950–1000 Da) and detect fragmentation patterns .
  • EPR Spectroscopy : Assess Co²⁺ electronic environment (e.g., axial vs. rhombic symmetry) in solid-state or frozen solutions .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for cobalt-porphyrin complexes?

Answer:
Contradictions often arise from:

Coordination Environment : Axial ligands (e.g., pyridine, H₂O) modulate redox potentials. Use cyclic voltammetry (±0.5 V vs. Ag/AgCl) to compare Co²⁺/Co³⁺ transitions .

Substituent Effects : Electron-donating aminophenyl groups enhance π-backbonding but may sterically hinder substrate access. Perform DFT calculations to map electronic and steric contributions .

Experimental Conditions : Control solvent (aprotic vs. protic), pH, and light exposure to isolate variables .

Case Study : Conflicting O₂ reduction overpotentials (Δ~200 mV) were resolved by standardizing electrolyte composition and electrode pretreatment .

Advanced: What strategies optimize the integration of this complex into covalent organic frameworks (COFs)?

Answer:

Linker Design : Use the aniline groups for Schiff-base condensation with aldehyde-functionalized linkers (e.g., 1,3,5-triformylphloroglucinol) .

Defect Mitigation : Employ "self-repair" mechanisms during solvothermal synthesis (e.g., 120°C in mesitylene/dioxane) to enhance crystallinity .

Post-Synthetic Modification : Chelate additional metals (e.g., Zn²⁺) at porphyrin centers to stabilize COF topology .

Q. Performance Metrics :

PropertyTarget ValueMethod
Surface Area>800 m²/gBET Analysis
Catalytic Turnover>10³ cyclesGas Chromatography

Advanced: How does the electronic structure of this complex influence its photodynamic therapy (PDT) efficacy?

Answer:

  • Singlet Oxygen (¹O₂) Generation : The Co²⁺ center quenches excited states, reducing ¹O₂ yield compared to free-base porphyrins. Compare ΦΔ values using DPBF (1,3-diphenylisobenzofuran) as a probe .
  • Functionalization : Attach targeting moieties (e.g., folate) via aniline groups to enhance cellular uptake without altering photophysics .

Q. Data Comparison :

ComplexΦΔ (λexc = 420 nm)Reference
Free-base porphyrin0.65
Co²⁺-porphyrin0.18

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 eye irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine or DDQ vapors .
  • Waste Disposal : Incinerate at >1000°C with alkali scrubbers to neutralize aromatic amines .

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